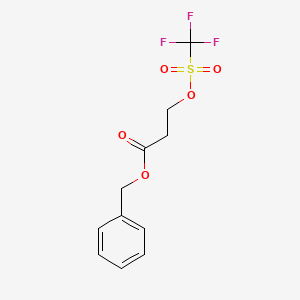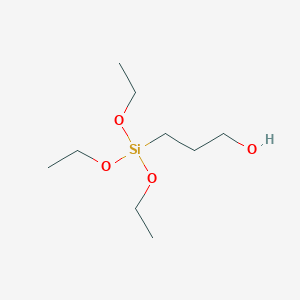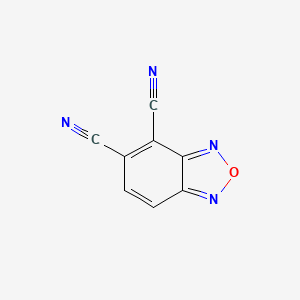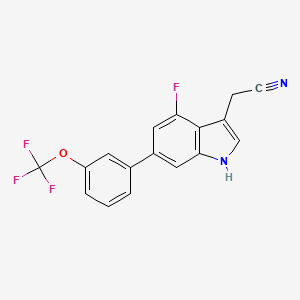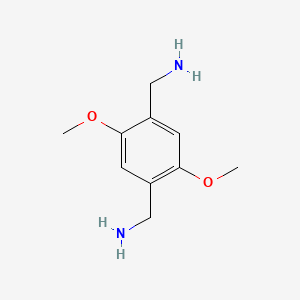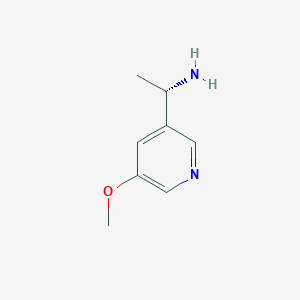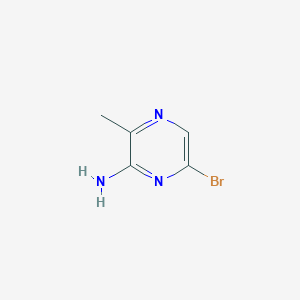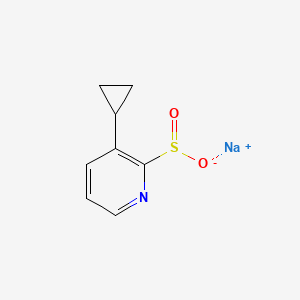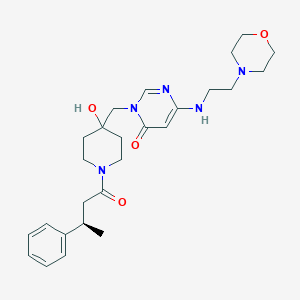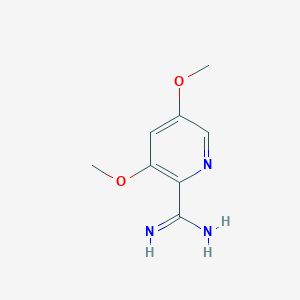
3,5-Dimethoxypicolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxypicolinimidamide is a chemical compound that belongs to the class of picolinimidamides It is characterized by the presence of two methoxy groups attached to the 3rd and 5th positions of the picolinimidamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxypicolinimidamide typically involves the reaction of 3,5-dimethoxypyridine with an appropriate amidating agent. One common method is the reaction of 3,5-dimethoxypyridine with cyanamide under acidic conditions to form the desired picolinimidamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3,5-Dimethoxypicolinimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of this compound.
科学的研究の応用
3,5-Dimethoxypicolinimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 3,5-Dimethoxypicolinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Dimethoxypyridine: A precursor in the synthesis of 3,5-Dimethoxypicolinimidamide.
3,5-Dimethoxybenzamide: Shares similar structural features but differs in its chemical properties and applications.
3,5-Dimethoxyphenylacetic acid: Another compound with methoxy groups at the 3rd and 5th positions, used in different contexts.
Uniqueness
This compound is unique due to its specific structure and the presence of the picolinimidamide ring This gives it distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
3,5-dimethoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3O2/c1-12-5-3-6(13-2)7(8(9)10)11-4-5/h3-4H,1-2H3,(H3,9,10) |
InChIキー |
YTRPOVQKBHEDQA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(N=C1)C(=N)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


